molecular formula C18H20N6O B12240599 3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one

3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one

Cat. No.: B12240599
M. Wt: 336.4 g/mol
InChI Key: AANHUNYAGSVNRM-UHFFFAOYSA-N
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Description

3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a pyridazine ring, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the pyridazine and azetidine moieties. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a nucleophilic substitution reaction using appropriate pyridazine derivatives.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridazine and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced products.

Scientific Research Applications

3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of quinazolinone derivatives.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The pyridazine ring can enhance the compound’s binding affinity and specificity. The azetidine ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer activity.

    Pyridazine Derivatives: Compounds with a pyridazine ring, such as pyridazine-based kinase inhibitors, have shown potential in treating various diseases.

Uniqueness

3-Methyl-2-{methyl[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a pyridazine ring, and an azetidine ring. This unique structure can provide enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

3-methyl-2-[methyl-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]amino]quinazolin-4-one

InChI

InChI=1S/C18H20N6O/c1-12-8-9-16(21-20-12)24-10-13(11-24)22(2)18-19-15-7-5-4-6-14(15)17(25)23(18)3/h4-9,13H,10-11H2,1-3H3

InChI Key

AANHUNYAGSVNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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